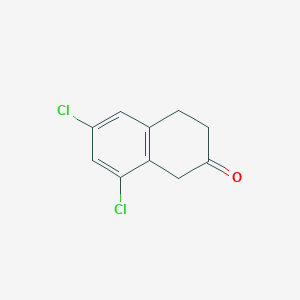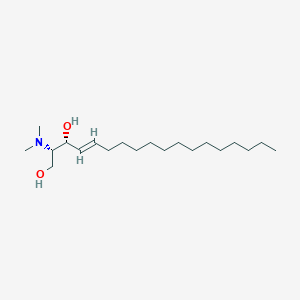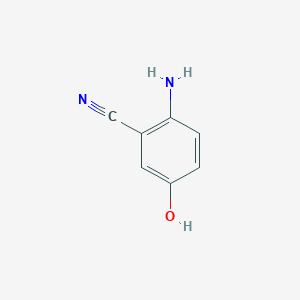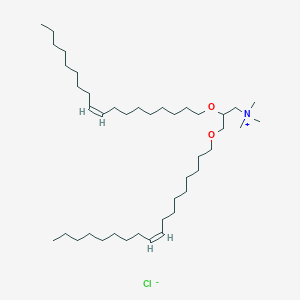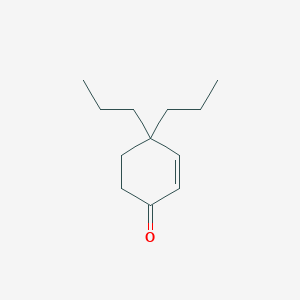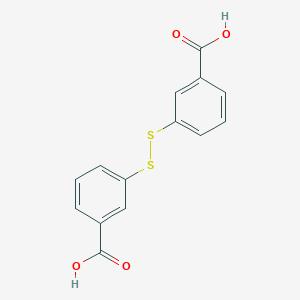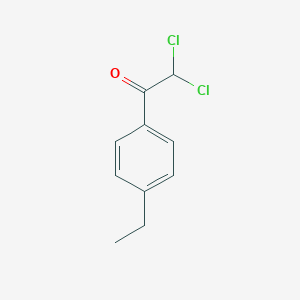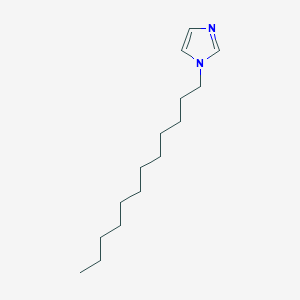
L-グルノラクトン
概要
説明
L-Gulono-1,4-lactone is a naturally occurring organic compound that serves as a direct precursor to L-ascorbic acid (vitamin C) in animals, plants, and some protists . It is a substrate for the enzyme L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of L-ascorbic acid . This compound plays a crucial role in the antioxidant defense system and is involved in various metabolic processes.
科学的研究の応用
L-Gulono-1,4-lactone has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of L-ascorbic acid and other related compounds.
Biology: It plays a role in studying the biosynthesis pathways of vitamin C in various organisms.
Industry: It is utilized in the production of vitamin C supplements and as an additive in food and beverages.
作用機序
L-Gulono-1,4-lactone exerts its effects primarily through its conversion to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the oxidation of L-Gulono-1,4-lactone, resulting in the formation of L-ascorbic acid, which is a potent antioxidant. The molecular targets and pathways involved include the reduction of reactive oxygen species and the regeneration of other antioxidants .
Safety and Hazards
将来の方向性
Research into L-Gulonolactone is ongoing. For example, a study found that an A:C SNP at 153,773,211 bp on chromosome 7H is located inside the gene HORVU.MOREX.r3.7HG0676830 that was annotated as L-gulonolactone oxidase, regulating the natural variation of SOD_S and APX_S . This could have implications for future research into antioxidant compound selection in barley .
生化学分析
Biochemical Properties
L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called L-gulonolactone oxidase (GULO), which oxidizes L-gulonolactone to L-ascorbate . This interaction with GULO is a key biochemical property of L-Gulonolactone .
Cellular Effects
L-Gulonolactone, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .
Molecular Mechanism
The molecular mechanism of L-Gulonolactone primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .
Dosage Effects in Animal Models
It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .
Metabolic Pathways
L-Gulonolactone is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of L-gulonolactone to L-ascorbate, catalyzed by the enzyme GULO .
Transport and Distribution
The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .
Subcellular Localization
Gulo, the enzyme that catalyzes the conversion of L-Gulonolactone to Vitamin C, is found in the endoplasmic reticulum membrane .
準備方法
Synthetic Routes and Reaction Conditions: L-Gulono-1,4-lactone can be synthesized through several methods. One common approach involves the oxidation of L-gulonic acid. This process typically requires the use of oxidizing agents such as bromine or iodine in an aqueous solution . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, L-Gulono-1,4-lactone is produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Gluconobacter oxydans, are employed to convert glucose into L-sorbose, which is then further oxidized to L-gulonic acid. The final step involves the lactonization of L-gulonic acid to form L-Gulono-1,4-lactone .
化学反応の分析
Types of Reactions: L-Gulono-1,4-lactone undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by L-gulono-1,4-lactone oxidoreductase to produce L-ascorbic acid.
Reduction: It can be reduced to form L-gulonic acid under specific conditions.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and 2,6-dichloroindophenol.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products:
Oxidation: The primary product is L-ascorbic acid.
Reduction: The major product is L-gulonic acid.
Substitution: The products vary depending on the substituents introduced.
類似化合物との比較
L-Gulono-1,4-lactone is unique in its role as a direct precursor to L-ascorbic acid. Similar compounds include:
L-Galactono-1,4-lactone: Another precursor to L-ascorbic acid in plants.
D-Gulonic acid γ-lactone: A stereoisomer with similar chemical properties but different biological roles.
D-Mannonic acid γ-lactone: Another stereoisomer used in different biochemical pathways.
L-Gulono-1,4-lactone stands out due to its specific involvement in the biosynthesis of L-ascorbic acid in both animals and plants, highlighting its importance in antioxidant defense and metabolic processes .
特性
IUPAC Name |
(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SKNVOMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331407 | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1128-23-0 | |
| Record name | Reduced ascorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Gulono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-GULONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


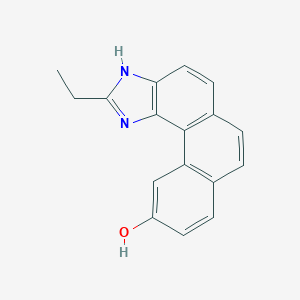
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
